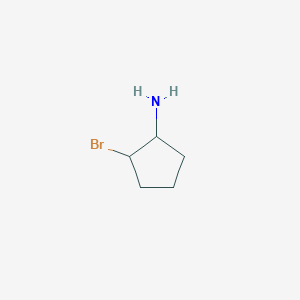
2-Bromocyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromocyclopentan-1-amine is an organic compound with the molecular formula C5H10BrN. It is a brominated amine derivative of cyclopentane, characterized by the presence of a bromine atom and an amino group attached to a cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromocyclopentan-1-amine can be synthesized through several methods. One common approach involves the bromination of cyclopentanone followed by reductive amination. The process typically involves the following steps:
Bromination of Cyclopentanone: Cyclopentanone is treated with bromine in the presence of a suitable catalyst to yield 2-bromocyclopentanone.
Reductive Amination: The 2-bromocyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to produce this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromocyclopentan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form cyclopentylamine.
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions with appropriate reagents
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Cyclopentan-1-amine derivatives.
Oxidation: Nitroso, nitro, or imine derivatives.
Reduction: Cyclopentylamine.
Wissenschaftliche Forschungsanwendungen
2-Bromocyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclopentane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 2-Bromocyclopentan-1-amine involves its interaction with specific molecular targets. The bromine atom and amino group confer unique reactivity, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanamine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorocyclopentan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Cyclopentylamine: A fully reduced form without any halogen substituents, exhibiting different chemical behavior
Uniqueness
2-Bromocyclopentan-1-amine is unique due to the presence of both a bromine atom and an amino group on the cyclopentane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various research applications.
Eigenschaften
Molekularformel |
C5H10BrN |
|---|---|
Molekulargewicht |
164.04 g/mol |
IUPAC-Name |
2-bromocyclopentan-1-amine |
InChI |
InChI=1S/C5H10BrN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2 |
InChI-Schlüssel |
YTSGAVHWZSBZAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



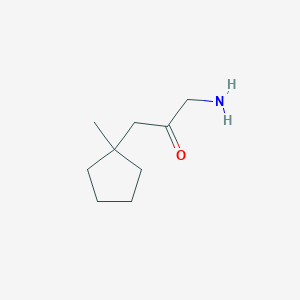
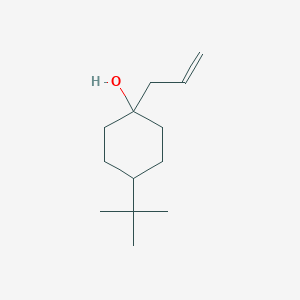

![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)


![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
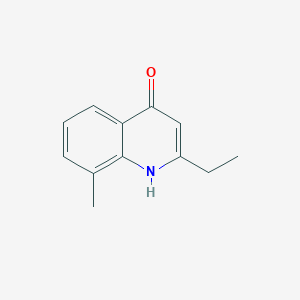
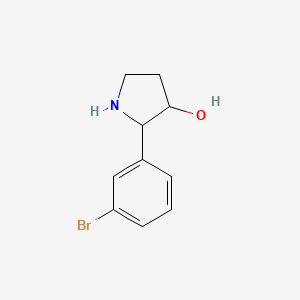
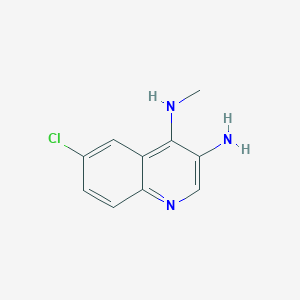
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)

